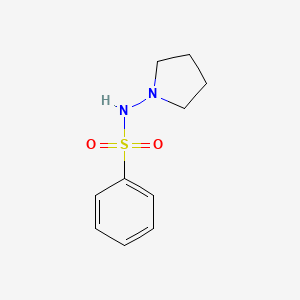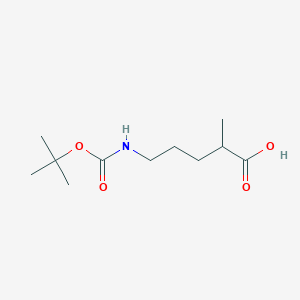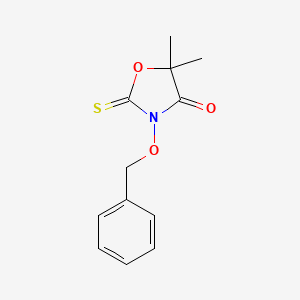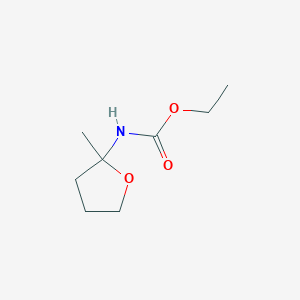
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. This compound then undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps include esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly reagents and conditions to ensure sustainability and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By binding to these receptors, (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability and protecting against excitotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used as selective agonists for metabotropic glutamate receptors and have similar neuroprotective effects.
(2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds are potential antihypertensive drugs with angiotensin-converting enzyme inhibiting action.
Uniqueness
What sets (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid apart is its high selectivity for group II metabotropic glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Propriétés
Numéro CAS |
213619-98-8 |
|---|---|
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-9-3-7(8,6(12)13)2-4(9)5(10)11/h4H,2-3,8H2,1H3,(H,10,11)(H,12,13)/t4-,7-/m1/s1 |
Clé InChI |
AWGRHEDNWXKCFJ-CLZZGJSISA-N |
SMILES isomérique |
CN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
SMILES canonique |
CN1CC(CC1C(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
